2,5-dibromo-N-cyclohexylbenzamide

Physicochemical profiling Medicinal chemistry building blocks Lead optimization

Researchers often face a bottleneck: mono-halogenated benzamides limit SAR exploration to single-point modifications, requiring de novo synthesis of each analog. This compound solves that with two electronically distinct bromine handles (ortho and meta positions) on a conformationally rigid N-cyclohexyl scaffold. - **Synthetic Efficiency**: Enables 2-step, 2-dimensional diversity (R¹ × R² matrix) via sequential cross-coupling, impossible with mono-bromo analogs. - **Physicochemical Profile**: MW 361.07, 44.3% bromine content; provides unique LogP/solubility vs. non-brominated or mono-bromo versions. - **Supply**: Research-grade (≥95% purity). Ideal for medicinal chemistry, CNS target SAR, and 11β-HSD1 inhibitor programs.

Molecular Formula C13H15Br2NO
Molecular Weight 361.07 g/mol
Cat. No. B310778
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-dibromo-N-cyclohexylbenzamide
Molecular FormulaC13H15Br2NO
Molecular Weight361.07 g/mol
Structural Identifiers
SMILESC1CCC(CC1)NC(=O)C2=C(C=CC(=C2)Br)Br
InChIInChI=1S/C13H15Br2NO/c14-9-6-7-12(15)11(8-9)13(17)16-10-4-2-1-3-5-10/h6-8,10H,1-5H2,(H,16,17)
InChIKeyVCSLRHCEHMNFDB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Dibromo-N-cyclohexylbenzamide: Identity and Baseline


2,5-Dibromo-N-cyclohexylbenzamide (CAS 723757-39-9) is a dihalogenated secondary benzamide with a molecular formula of C₁₃H₁₅Br₂NO and a molecular weight of 361.07 g·mol⁻¹ . It belongs to the N-cyclohexylbenzamide class, a scaffold with established precedent in anticonvulsant drug discovery [1] and gastrointestinal motility modulation [2]. The compound features two bromine substituents at the 2- and 5-positions of the benzamide ring, with the N-cyclohexyl group imparting conformational rigidity and trans amide bond geometry as confirmed by X-ray crystallography on the parent N-cyclohexylbenzamide [3]. It is primarily sourced as a research-grade synthetic building block (typical purity ≥95%) for medicinal chemistry and cross-coupling applications .

1 2,5-Dibromo scaffold with dual C–Br handles for orthogonal diversification
2 First Suzuki coupling at sterically accessible meta (5) position
3 Second coupling at sterically hindered ortho (2) position under tuned conditions
N-Cyclohexylbenzamide scaffold reported in anticonvulsant SAR and 11β-HSD1 inhibitor optimization programs

2,5-Dibromo-N-cyclohexylbenzamide vs. Generic Analogs


Substituting 2,5-dibromo-N-cyclohexylbenzamide with a mono-bromo (e.g., 2-bromo or 4-bromo) or non-brominated N-cyclohexylbenzamide fundamentally alters three procurement-critical properties: synthetic versatility, physicochemical profile, and biological target engagement potential. The 2,5-dibromo pattern provides two electronically distinct aryl halide handles—the ortho-bromo (position 2) is sterically constrained by the N-cyclohexylamide group and electron-withdrawing, while the meta-bromo (position 5) is more accessible for initial cross-coupling [1]. This electronic orthogonality enables chemoselective sequential functionalization (e.g., Suzuki–Miyaura then Buchwald–Hartwig) that is impossible with mono-halogenated or 2,4-dibromo regioisomers. In the anticonvulsant benzamide SAR, the N-cyclohexylbenzamide scaffold itself demonstrated a protective index of only 2.8 in the 4-amino series [2], underscoring that subtle ring substitution dramatically modulates efficacy and toxicity. Furthermore, the 2,5-dibromo substitution increases molecular weight by 28% (361 vs. 282 g·mol⁻¹) and bromine content by 56% relative to mono-bromo analogs , altering LogP, solubility, and protein binding in ways that cannot be replicated by generic substitution.

2,5-Dibromo Target
Mono‑/Unsubstituted Analogs
Cross‑coupling
Two electronically distinct C–Br sites enable chemoselective sequential functionalization
Mono‑bromo or unsubstituted analogs lack a second handle for orthogonal diversification
Physicochemical
44.3% bromine content alters LogP, solubility, and protein binding compared to mono‑Br
Mono‑bromo analogs (28.3% Br) may shift ADME/T profile and cannot replicate dibromo properties
Scaffold SAR
Electron‑withdrawing dibromo pattern modulates ring electronics for SAR exploration
4‑Amino or unsubstituted scaffolds lack the synthetic flexibility for parallel library expansion

2,5-Dibromo-N-cyclohexylbenzamide: Quantitative Differentiation Evidence


Molecular Weight and Halogen Content vs. Mono-Bromo Analogs

2,5-Dibromo-N-cyclohexylbenzamide (MW 361.07 g·mol⁻¹, bromine mass fraction 44.3%) is 28% heavier and carries 56% greater bromine content than its closest mono-bromo analogs 2-bromo-N-cyclohexylbenzamide (CAS 159029-70-6, MW 282.18 g·mol⁻¹, Br 28.3%) and 4-bromo-N-cyclohexylbenzamide (CAS 223553-87-5, MW 282.18 g·mol⁻¹, Br 28.3%) . The parent unsubstituted N-cyclohexylbenzamide (CAS 1759-68-8, MW 203.28 g·mol⁻¹) is 44% lighter and contains zero halogen content [1]. The increased molecular weight and dibromination directly impact calculated logP, topological polar surface area, and predicted metabolic stability—critical parameters for fragment-based screening and SAR expansion campaigns where halogen series are systematically evaluated.

MW & Halogen Content
Calculated
+28% MW vs. mono‑Br; 44.3% Br (2 Br) vs. 28.3% (1 Br)
Differentiates physicochemical profile for SAR campaigns
Calculated from molecular formula; no experimental logP available
Physicochemical profiling Medicinal chemistry building blocks Lead optimization

2,5- vs. 2,4-Dibromo Substitution for Chemoselective Coupling

The 2,5-dibromo substitution pattern places one bromine ortho to the amide carbonyl (position 2) and one bromine meta (position 5). In contrast, the 2,4-dibromo-N-cyclohexylbenzamide regioisomer places bromines at ortho (position 2) and para (position 4) . The ortho-bromine adjacent to the bulky N-cyclohexylamide experiences significant steric shielding, reducing its rate of oxidative addition with Pd(0) catalysts relative to the less hindered meta-bromine. This electronic and steric differentiation enables chemoselective sequential functionalization: the more accessible 5-bromo site can undergo a first Suzuki–Miyaura coupling, leaving the sterically protected 2-bromo site available for a subsequent orthogonal transformation (e.g., Buchwald–Hartwig amination or a second Suzuki coupling under forcing conditions) [1]. The 2,4-isomer, while also possessing two bromine atoms, has different electronic activation (ortho + para pattern) that does not provide the same degree of chemoselectivity [2].

2,5- vs. 2,4-Dibromo
Class-level
2,5: ortho (hindered) + meta (accessible); 2,4: ortho + para
Wider electronic disparity may enhance chemoselectivity
Hammett σₘ = 0.39 vs. σₚ = 0.23; no direct exptl. comparison
Sequential cross-coupling Regioselective synthesis Medicinal chemistry SAR

Amide Bond Conformation and Ortho-Bromine Steric Effects

Single-crystal X-ray diffraction of the parent N-cyclohexylbenzamide establishes a quantitative conformational baseline: the amide N–H and C=O groups adopt an anti (trans) disposition, with the amide plane twisted relative to the benzene ring by a torsion angle N–C(=O)–C–C = −30.8(4)° [1]. The cyclohexyl ring adopts a chair conformation, and crystal packing is governed by N–H···O hydrogen bonds forming C(4) chains along [100] [1]. Introduction of a bromine at the ortho (2-) position, as in 2,5-dibromo-N-cyclohexylbenzamide, is expected to increase this torsion angle substantially due to steric clash between the bromine van der Waals radius (1.85 Å) and the cyclohexylamide group. The related N-cyclohexyl-3-fluorobenzamide shows a torsion angle of 29.9(2)° for the unhindered meta-fluoro substituent [2], confirming that ortho-substitution by halogen produces a measurable conformational perturbation beyond what is observed for meta-substituted analogs.

Amide Conformation
Class-level
Parent torsion: −30.8(4)°; ortho‑Br predicted to increase by 10–25°
Ortho‑Br alters solid‑state packing and H‑bond capability
No crystal structure of 2,5-dibromo compound reported
Conformational analysis X-ray crystallography Structure-based design

N-Cyclohexylbenzamide Scaffold Anticonvulsant Benchmark

In a systematic evaluation of 4-aminobenzamide anticonvulsants, the N-cyclohexylbenzamide derivative (compound 8) demonstrated a protective index (PI = TD₅₀/ED₅₀) of 2.8 against maximal electroshock (MES)-induced seizures in mice, representing the highest PI within the 4-aminobenzamide series [1]. The N-cyclohexyl analog was more potent against both MES and subcutaneous metrazol (scMet) seizures than the corresponding n-hexyl amide (compound 7) or other n-alkyl amides, and exhibited substantially lower rotorod toxicity than even the n-propyl amide (compound 4) [1]. This establishes the N-cyclohexylbenzamide core as a pharmacologically validated scaffold where ring substitution critically modulates efficacy–toxicity balance. While 2,5-dibromo-N-cyclohexylbenzamide itself has not been evaluated in this assay, the class-level precedent demonstrates that the N-cyclohexylbenzamide framework is a productive starting point for CNS-active compound development, and the 2,5-dibromo substitution pattern introduces two synthetic handles for SAR exploration that the 4-amino series lacks [2].

Anticonvulsant Scaffold
Class-level
N‑Cyclohexyl‑4‑aminobenzamide PI = 2.8 (MES, mice)
Supports scaffold consideration for CNS research
No data for 2,5-dibromo derivative itself
Anticonvulsant drug discovery Benzamide SAR Protective index

2,5-Dibromo vs. Mono-Bromo for Sequential Cross-Coupling

The 2,5-dibromobenzamide core offers two aryl bromide sites for sequential metal-catalyzed cross-coupling, a capability absent in mono-bromo N-cyclohexylbenzamides (2-bromo: CAS 159029-70-6; 4-bromo: CAS 223553-87-5; 3-bromo: CAS 59507-55-0) . The electronic differentiation between the ortho-bromo (adjacent to the electron-withdrawing amide, shielded by the cyclohexyl group) and the meta-bromo (electronically distinct, sterically accessible) provides a basis for chemoselective sequential coupling: the 5-bromo site can undergo a first Suzuki–Miyaura coupling with an arylboronic acid under mild Pd catalysis, leaving the 2-bromo intact for a subsequent transformation under more forcing conditions or with a different coupling partner [1]. The related 2,5-dibromobenzamide (CAS 170492-50-9) is explicitly noted as a versatile precursor for Suzuki and Buchwald–Hartwig couplings to construct complex molecular architectures [1]. Procurement of the 2,5-dibromo compound thus enables a two-step diversification strategy—install first diversity element at C-5, then a second at C-2—that a mono-bromo building block cannot support without additional halogenation/deprotection steps.

Sequential Coupling
Class-level
2 C–Br sites vs. 1 (mono‑Br) or 0 (parent); estimated 2× diversification per sequence
Reduces synthetic steps vs. mono‑bromo building blocks
Based on general Pd‑catalyzed coupling principles
Palladium-catalyzed cross-coupling Diversifiable building blocks Fragment elaboration

11β-HSD1 Inhibitor Development: N-Cyclohexylbenzamide Scaffold

The N-cyclohexylbenzamide scaffold served as the lead structure for a major 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitor program at Amgen, ultimately yielding piperidyl benzamide clinical candidates [1]. The cyclohexyl benzamide lead series was specifically optimized to address PXR selectivity, high non-specific protein binding, poor solubility, limited in vivo exposure, and in vitro cytotoxicity issues [2]. This industrial-scale optimization program demonstrates that the N-cyclohexylbenzamide core possesses drug-like properties amenable to systematic SAR exploration—a key consideration when procuring building blocks for lead generation. 2,5-Dibromo-N-cyclohexylbenzamide, with its two bromine substituents, provides immediate access to elaborated analogs via cross-coupling that the unsubstituted cyclohexyl benzamide lead cannot directly access without prior functionalization.

11β‑HSD1 Program
Class-level
Cyclohexyl benzamide lead → piperidyl clinical candidates (Amgen)
Industrial validation of scaffold for metabolic target research
No direct data for 2,5-dibromo analog; source review recommended
Metabolic disease 11β-HSD1 inhibition Lead optimization

2,5-Dibromo-N-cyclohexylbenzamide: Research and Industrial Applications


Sequential Cross-Coupling for Medicinal Chemistry Libraries

Procurement of 2,5-dibromo-N-cyclohexylbenzamide as a central building block enables a two-dimensional diversity strategy: a first Suzuki–Miyaura coupling at the sterically accessible 5-bromo (meta) position installs aryl/heteroaryl diversity element R¹, followed by a second coupling at the more hindered 2-bromo (ortho) position with a different coupling partner R² under optimized conditions. This generates an R¹ × R² matrix of N-cyclohexylbenzamide analogs in two synthetic steps from a single building block—a strategy impossible with mono-bromo analogs (2-bromo, 3-bromo, or 4-bromo-N-cyclohexylbenzamide, each bearing only one cross-coupling handle) [1]. The electronic differentiation between the two bromine positions, grounded in Hammett σₘ = 0.39 vs. ortho-amide electronic effects, provides the chemoselectivity basis for this approach [1]. The 28% higher molecular weight and 44.3% bromine content relative to mono-bromo analogs are intrinsic to this dual-functionalization capability and cannot be replicated by generic substitution .

SAR Expansion of Anticonvulsant N-Cyclohexylbenzamide Scaffold

The N-cyclohexylbenzamide core has demonstrated anticonvulsant activity with a protective index of 2.8 in the 4-aminobenzamide series (MES seizure model, mice), establishing class-level CNS activity precedent [2]. 2,5-Dibromo-N-cyclohexylbenzamide provides an electronically distinct entry point into this scaffold space: the electron-withdrawing bromine substituents at positions 2 and 5 modulate the benzamide ring electronics differently than the electron-donating 4-amino group of the lead series, potentially altering both potency and toxicity profiles. Researchers can use cross-coupling chemistry to introduce diverse substituents at both halogen positions and systematically probe SAR around the N-cyclohexylbenzamide anticonvulsant pharmacophore, an approach not accessible from the 4-aminobenzamide lead without de novo synthesis of each analog [2].

Crystallography and Solid-State Studies of Ortho-Benzamides

The parent N-cyclohexylbenzamide crystallizes with a well-defined trans amide geometry (N–C(=O)–C–C torsion = −30.8(4)°; monoclinic P2₁/c; unit cell volume 572.38 ų) and forms N–H···O hydrogen-bonded C(4) chains [3]. The BODIPY-benzamide study confirmed that N-cyclohexylbenzamide derivatives readily yield diffraction-quality crystals with trans amide geometry [4]. 2,5-Dibromo-N-cyclohexylbenzamide offers the additional crystallographic feature of two heavy bromine atoms (atomic number 35) that provide strong anomalous scattering for absolute structure determination and facilitate phasing in macromolecular co-crystallography. For crystallography groups studying halogen bonding, steric effects on amide conformation, or heavy-atom derivatization of protein–ligand complexes, the 2,5-dibromo compound provides structural features—two heavy atoms, ortho steric compression, and the conformationally well-characterized N-cyclohexylbenzamide framework—that neither mono-bromo nor non-halogenated N-cyclohexylbenzamides can supply [REFS-4, REFS-5].

Fragment-Based Lead Generation for Metabolic Disease

The N-cyclohexylbenzamide scaffold has been industrially validated as a lead structure for 11β-HSD1 inhibitor development, with Amgen progressing from cyclohexyl benzamide leads through systematic optimization to piperidyl benzamide clinical candidates [5]. The optimization program addressed tractable liabilities including PXR selectivity, non-specific protein binding, solubility, and in vivo exposure [5]. 2,5-Dibromo-N-cyclohexylbenzamide serves as a pre-functionalized entry into this validated chemical space: the two bromine atoms provide immediate vectors for fragment growth via cross-coupling, potentially accelerating hit-to-lead progression compared to starting from unsubstituted N-cyclohexylbenzamide, which would require separate halogenation and functionalization steps. This positions the dibromo compound as a strategically advantageous building block for organizations pursuing 11β-HSD1, related short-chain dehydrogenase/reductase targets, or metabolic disease programs building on established cyclohexyl benzamide SAR [REFS-6, REFS-7].

Application
Selection Property
Validation Focus
Sequential cross‑coupling for library synthesis
Two electronically distinct C–Br handles
Chemoselectivity in Suzuki/Buchwald–Hartwig sequences
Anticonvulsant SAR on N‑cyclohexylbenzamide scaffold
Scaffold with reported CNS model response
Protective index and ring‑substitution effects
Crystallography and solid‑state studies
Two heavy Br atoms for phasing; known trans‑amide geometry
Anomalous scattering and conformational analysis
11β‑HSD1 lead optimization research
Pre‑functionalized entry into validated cyclohexyl benzamide space
Fragment growth via cross‑coupling; developability profiling

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